REACTION_CXSMILES
|
Cl[C:2]([F:9])([F:8])C(OCC)=O.[CH2:10]([O:17][C:18]1[CH:23]=[CH:22][C:21]([OH:24])=[CH:20][CH:19]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+].O>CN(C)C=O>[CH2:10]([O:17][C:18]1[CH:19]=[CH:20][C:21]([O:24][CH:2]([F:9])[F:8])=[CH:22][CH:23]=1)[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:2.3.4|
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Name
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|
Quantity
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25 mL
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Type
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reactant
|
Smiles
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ClC(C(=O)OCC)(F)F
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Name
|
|
Quantity
|
20.1 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)OC1=CC=C(C=C1)O
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Name
|
|
Quantity
|
41.9 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
12.7 mL
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Type
|
reactant
|
Smiles
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ClC(C(=O)OCC)(F)F
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Name
|
|
Quantity
|
27.74 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
12.7 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)(F)F
|
Name
|
|
Quantity
|
27.74 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred at 80° C. for 18 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
the mixture was stirred at 80° C. for 6 h
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Duration
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6 h
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Type
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STIRRING
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Details
|
the mixture was stirred at 120° C. for 15 h
|
Duration
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15 h
|
Type
|
TEMPERATURE
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Details
|
The mixture was cooled
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (500 mL)
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Type
|
WASH
|
Details
|
The organic fraction was washed with aqueous sodium hydroxide (1M, 500 mL) and brine (500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with hexane/CH2Cl2 (90:10)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=C1)OC(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.67 g | |
YIELD: PERCENTYIELD | 27% | |
YIELD: CALCULATEDPERCENTYIELD | 26.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |